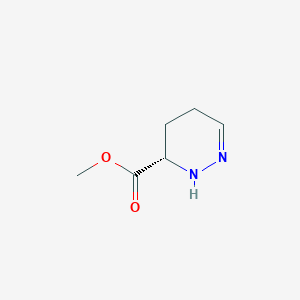
Testosterone phenylpropionate
概要
説明
フェニルプロピオン酸テストステロンは、テストステロンヒドロシンナメートとしても知られており、合成アナボリックアンドロゲンステロイドであり、アンドロゲンエステルです。これは、具体的にはテストステロンのC17βフェニルプロピオン酸エステルです。 この化合物は、1951年に最初に合成され、1953年に文献で記述されました 。 これは、テストステロン補充療法のために、サスタノンやオムナドレンなどのさまざまな製剤で使用されてきました .
科学的研究の応用
Testosterone phenylpropionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in androgen receptor binding and gene expression modulation.
Medicine: Used in testosterone replacement therapy for conditions like hypogonadism and osteoporosis.
作用機序
フェニルプロピオン酸テストステロンは、アンドロゲン受容体と結合することで効果を発揮します。リガンド受容体複合体は核に移行し、染色体DNA上のアンドロゲン応答配列に結合します。 この結合は、アンドロゲン応答性遺伝子の転写を調節し、男性の特徴とアナボリック効果に関与するタンパク質の発現につながります .
類似の化合物:
プロピオン酸テストステロン: 半減期が短いテストステロンのエステル。
エナンタートテストステロン: フェニルプロピオン酸テストステロンと比較して、作用時間が長いエステル。
フェニルプロピオン酸ナンドロロン: 類似のエステルですが、ベースステロイドはナンドロロンです。
独自性: フェニルプロピオン酸テストステロンは、その中間的な半減期により、急速な発症と持続的な放出のバランスがとれているため、独自です。 これは、安定したテストステロンレベルを必要とする治療用途に適しています .
Safety and Hazards
The FDA cautions about using testosterone products for low testosterone due to aging; requires labeling change to inform of possible increased risk of heart attack and stroke with use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
将来の方向性
Testosterone replacement therapy is used to relieve symptoms in men who have low testosterone for no apparent reason other than aging . The benefits and safety of this use have not been established . In addition, based on the available evidence from published studies and expert input from an Advisory Committee meeting, FDA has concluded that there is a possible increased cardiovascular risk associated with testosterone use .
生化学分析
Biochemical Properties
Testosterone phenylpropionate interacts with the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Cellular Effects
This compound has been shown to support muscle growth and healing . It regulates nutrient and energy balance to maintain protein synthesis and metabolism in cardiomyocytes . Supraphysiological concentrations induce cardiac hypertrophy .
Molecular Mechanism
The mechanism of action of this compound involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
One study found that an intramuscular injection of testosterone did not enhance strength and power performance in recreationally active, young men 24 hours post-injection .
Metabolic Pathways
This compound is involved in the androgen signaling pathway. It is metabolized in the liver, mainly through reduction and conjugation .
Transport and Distribution
This compound is typically administered through intramuscular injection
Subcellular Localization
It is known that the testosterone-AR complex translocates to the nucleus, where it binds to AREs and modulates gene transcription .
準備方法
合成経路と反応条件: フェニルプロピオン酸テストステロンは、テストステロンをフェニルプロピオン酸とエステル化することによって合成されます。反応は、通常、触媒と有機溶媒の使用を含みます。このプロセスは、次のように要約できます。
反応物: テストステロンとフェニルプロピオン酸。
触媒: 硫酸などの酸触媒。
溶媒: トルエンまたはジオキサンなどの有機溶媒。
反応条件: 混合物は、エステル化反応を促進するために還流条件下で加熱されます。
工業生産方法: 工業環境では、フェニルプロピオン酸テストステロンの生産は、同様の原則に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク反応物: 大量のテストステロンとフェニルプロピオン酸。
連続撹拌: 均一な混合と反応を保証するために。
温度制御: 収率を最適化するために温度を正確に制御します。
化学反応の分析
反応の種類: フェニルプロピオン酸テストステロンは、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、ケトンまたはアルコールへの変換。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して、エステル基をアルコールに還元します。
置換: エステル基を他の官能基に置き換えることができる求核置換反応。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基性条件下のアミンまたはチオールなどの求核剤。
主な生成物:
酸化: ケトンまたはカルボン酸の形成。
還元: 第一級または第二級アルコールの形成。
置換: 置換されたテストステロン誘導体の形成.
4. 科学研究の用途
フェニルプロピオン酸テストステロンは、幅広い科学研究の用途を持っています。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: アンドロゲン受容体結合と遺伝子発現調節における役割が調査されています。
医学: 低睾丸機能症や骨粗鬆症などの状態に対するテストステロン補充療法に使用されます。
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-FEZCWRLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048712 | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-49-8 | |
| Record name | Testosterone phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone 17-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone phenylpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone phenylpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does testosterone phenylpropionate exert its effects on the body?
A1: this compound, like other testosterone esters, acts as a prodrug. It is hydrolyzed in the body to release testosterone, which then binds to androgen receptors in target tissues. [] This binding leads to a cascade of downstream effects, including increased protein synthesis, enhanced muscle mass and strength, and the development of male secondary sexual characteristics. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H36O3, and its molecular weight is 408.57 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, spectroscopic techniques like circular dichroism (CD) and ultraviolet (UV) spectroscopy have been employed to characterize this compound. Notably, it exhibits a characteristic negative Cotton effect in the CD spectrum within the 270-350 nm range, attributed to the n-π* electronic transition of the Δ4-3-ketosteroid structure. [, ]
Q4: What is the pharmacokinetic profile of this compound?
A5: Studies show that this compound, when administered intramuscularly, is readily absorbed into the bloodstream. It is then slowly hydrolyzed to release testosterone, resulting in a prolonged half-life compared to unesterified testosterone. [] Peak testosterone concentrations are generally observed several days after injection. [] The exact duration of action can vary depending on the dose and individual factors.
Q5: What are the documented applications of this compound in a clinical setting?
A6: Research highlights the use of this compound in treating hypogonadism in men, particularly when administered as part of a mixed testosterone ester preparation. [] It has also been investigated for its potential to improve nitrogen balance and promote weight gain in underweight geriatric women. [] One study used a combination of testosterone esters, including this compound, to treat constitutional delayed puberty in boys. [, ]
Q6: What are the potential risks and side effects associated with this compound use?
A7: While not extensively discussed in the provided papers, it's important to acknowledge that this compound, like other anabolic androgenic steroids, can have potential adverse effects. These can include but are not limited to: liver toxicity, cardiovascular complications, hormonal imbalances, and psychological effects. [] It's crucial to emphasize that this information is for scientific context and not to be misconstrued as medical advice.
Q7: How do structural modifications to the testosterone molecule, such as esterification with phenylpropionate, influence its activity?
A8: Esterification of testosterone with phenylpropionate, or other fatty acids, serves to alter its pharmacokinetic properties. These modifications typically result in increased lipophilicity and slower release of the active hormone (testosterone) from the injection site. [] This, in turn, leads to a prolonged duration of action compared to unmodified testosterone. []
Q8: How is this compound detected and quantified in biological samples?
A9: Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven highly effective in detecting and quantifying this compound in biological matrices, such as blood and urine. [] These methods are essential in doping control to identify the use of exogenous testosterone. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
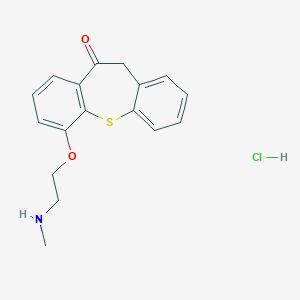

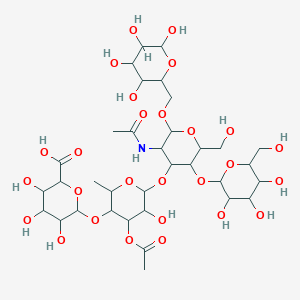
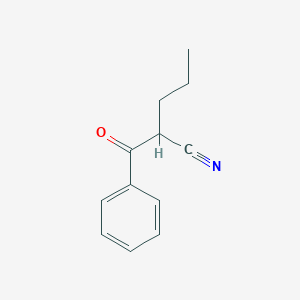


![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

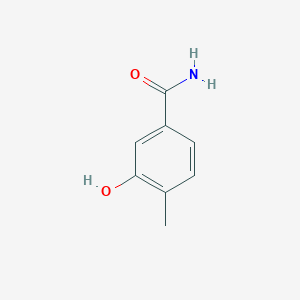
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
